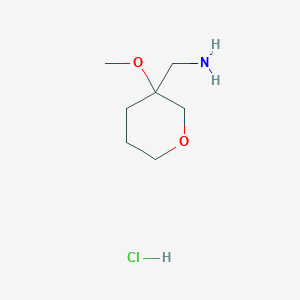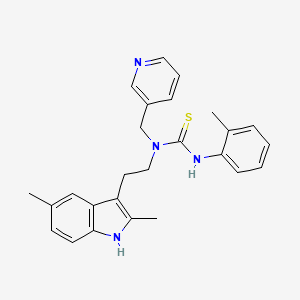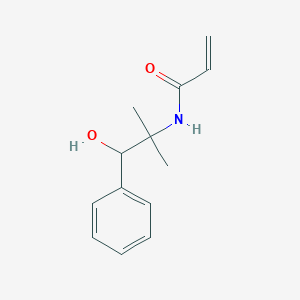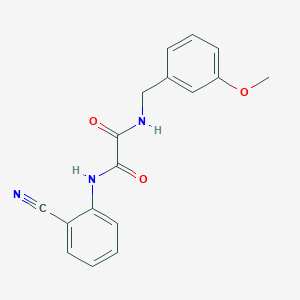
(3-Methoxyoxan-3-yl)methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Methoxyoxan-3-yl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2309448-47-1 . It has a molecular weight of 181.66 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NO2.ClH/c1-9-7(5-8)3-2-4-10-6-7;/h2-6,8H2,1H3;1H . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“(3-Methoxyoxan-3-yl)methanamine;hydrochloride” is a powder that is stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Neurological Implications
Research on kynurenines, structurally related to methoxy functionalities, has shown both prooxidant and antioxidant effects. These compounds, being major products of tryptophan catabolism, are implicated in neurological disorders such as Alzheimer's, Parkinson's, and Huntington's diseases. Their ability to scavenge reactive oxygen species (ROS) suggests potential therapeutic applications in neuroprotection and the management of neurodegenerative conditions (Zhuravlev et al., 2016).
Multitarget Compounds for Neurological Diseases
Studies on 1,4-dioxane compounds with methoxy and hydroxy substitutions have identified multitarget profiles favorable for treating neurological conditions such as schizophrenia and Parkinson's disease. These compounds exhibit a combination of dopaminergic and serotoninergic activities, highlighting the therapeutic potential of chemical structures with methoxy groups in neuropsychiatric disorder management (Del Bello et al., 2019).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes with methanamine ligands have demonstrated significant photocytotoxicity under red light, showing potential for use in photodynamic therapy (PDT) for cancer treatment. These complexes, by generating reactive oxygen species (ROS) upon light activation, offer a novel approach to targeting cancer cells while minimizing damage to surrounding healthy tissues (Basu et al., 2014).
Antimicrobial Activities
Compounds derived from methoxyaniline, such as those carrying 1,2,3-triazole moieties, have shown promising antimicrobial activities against pathogenic strains. These findings suggest the utility of methoxyaniline derivatives in developing new antibacterial and antifungal agents, contributing to the ongoing search for effective treatments against resistant microbial infections (Thomas et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-methoxyoxan-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-7(5-8)3-2-4-10-6-7;/h2-6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJNOPVPEJUNEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCOC1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyoxan-3-yl)methanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2577717.png)
![(2S)-1-(prop-2-yn-1-yl)-N-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]pyrrolidine-2-carboxamide](/img/structure/B2577720.png)


![1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea](/img/structure/B2577723.png)
![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2577724.png)
![3-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2577725.png)
![5-Chloro-6-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2577729.png)


![2-[But-2-ynyl(prop-2-ynyl)amino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2577734.png)


![N-benzyl-3-oxo-2-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2577740.png)